Rheoemodin

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,6,8-tetrahydroxyanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-5-1-7-11(9(17)3-5)14(20)12-8(13(7)19)2-6(16)4-10(12)18/h1-4,15-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGIIKCGBNGQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200980 |

Source

|

| Record name | Rheoemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52940-12-2 |

Source

|

| Record name | 1,3,6,8-Tetrahydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52940-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rheoemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052940122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rheoemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHEOEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701Q96563R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rheoemodin: A Comprehensive Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheoemodin, also known as emodin, is a naturally occurring anthraquinone that has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This technical guide provides an in-depth overview of the natural sources and distribution of this compound. It summarizes quantitative data on its prevalence in various plant species, fungi, and lichens, presents detailed experimental protocols for its extraction and analysis, and illustrates key signaling pathways modulated by this bioactive compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources and Distribution of this compound

This compound is primarily found in a variety of plants, and has also been identified in certain fungi and lichens. Its concentration can vary significantly depending on the species, the part of the organism, and the geographical location.

Plant Sources

This compound is most famously associated with the rhizomes of various Rheum species, commonly known as rhubarb. However, its distribution extends to several other plant families.

-

Polygonaceae Family: This family is the most prominent source of this compound.

-

Rheum species: Rheum palmatum (Chinese Rhubarb) and Rheum officinale are well-documented sources, with the rhizomes containing the highest concentrations.

-

Rumex species: Various species of dock, such as Rumex obtusifolius, also contain this compound, primarily in their roots.

-

Polygonum species: Polygonum cuspidatum (Japanese knotweed) is another significant source of this compound.

-

-

Fabaceae Family:

-

Cassia species: Plants like Cassia fistula (golden shower tree) are known to contain this compound, particularly in their pods.

-

The distribution of this compound within a single plant is not uniform. Generally, the highest concentrations are found in the underground parts, such as roots and rhizomes, which serve as storage organs.

Fungal and Lichen Sources

While less common than in plants, this compound has been isolated from certain fungi and lichens.

-

Fungi: Some endophytic fungi, which live within plant tissues, have been found to produce this compound. Species of Aspergillus and Penicillium have also been reported to synthesize anthraquinones, including emodin. The production of secondary metabolites like this compound in fungi can be influenced by culture conditions.

-

Lichens: Lichens, which are a symbiotic association of a fungus and an alga, are also a source of unique secondary metabolites. This compound has been identified in species of the lichen genera Xanthoria and Teloschistes.

Quantitative Analysis of this compound Content

The concentration of this compound in natural sources is a critical factor for its potential use in drug development. The following tables summarize the quantitative data from various studies. To facilitate comparison, all values have been converted to milligrams per gram (mg/g) of dry weight where possible.

Table 1: this compound Content in Various Plant Species

| Family | Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Polygonaceae | Rheum palmatum | Rhizome | 2.51 - 4.33 | [1] |

| Polygonaceae | Rumex obtusifolius | Root | Varies, can be significant | [2] |

| Polygonaceae | Polygonum cuspidatum | Rhizome | 4.96 | [3] |

| Fabaceae | Cassia fistula | Pod Pulp | ~0.823 (as rhein, a related anthraquinone) | [4] |

| Rhamnaceae | Rhamnus alpinus | Bark | Varies with extraction method | [5] |

Table 2: this compound Content in Fungi and Lichens

| Kingdom | Genus/Species | Source Type | This compound Content | Reference |

| Fungi | Aspergillus spp. | Fungus | Produces anthraquinones, specific this compound content not consistently reported | [6][7] |

| Fungi | Penicillium spp. | Fungus | Known to produce a variety of secondary metabolites, including anthraquinones | [8] |

| Fungi | Endophytic fungi from Rheum emodi | Fungus | Isolated and characterized | [1][9] |

| Lichen | Xanthoria spp. | Lichen | Emodin identified as one of the anthraquinones | [6][10] |

| Lichen | Teloschistes flavicans | Lichen | Emodin reported as a metabolite | [11] |

Experimental Protocols

Accurate quantification and isolation of this compound require robust experimental protocols. This section details the methodologies for extraction, High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS).

Extraction of this compound from Plant Material

Objective: To extract this compound from dried plant material for subsequent analysis.

Materials:

-

Dried and powdered plant material (e.g., rhizomes, roots)

-

Methanol or ethanol (70-95%)

-

Ultrasonic bath or Soxhlet apparatus

-

Filter paper

-

Rotary evaporator

Protocol:

-

Weigh a known amount of the dried, powdered plant material.

-

Add a suitable volume of the extraction solvent (e.g., 1:10 solid to solvent ratio).

-

Ultrasonication Method: Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.

-

Soxhlet Extraction Method: Place the powdered material in a thimble and extract using a Soxhlet apparatus for several hours.

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process on the residue 2-3 times to ensure complete extraction.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

-

The crude extract can be further purified using techniques like column chromatography if necessary.

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction of this compound from plant material.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To separate and quantify this compound in a crude extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic phase to elute the compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.

-

Detection Wavelength: this compound has a characteristic UV absorbance, with detection commonly performed at around 254 nm or 435 nm.

-

Injection Volume: 10-20 µL.

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound standard of a known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter to remove any particulate matter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the peak area and the calibration curve generated from the standard solutions.

Thin-Layer Chromatography (TLC) for Identification

Objective: To qualitatively identify the presence of this compound in an extract.

Materials:

-

TLC plates pre-coated with silica gel 60 F254.

-

Developing chamber.

-

Mobile Phase: A mixture of non-polar and polar solvents. A common system for separating anthraquinones is a mixture of toluene, ethyl acetate, and formic acid in various ratios (e.g., 5:4:1 v/v/v).

-

This compound standard solution.

-

UV lamp (254 nm and 366 nm).

Protocol:

-

Spotting: Apply small spots of the dissolved crude extract and the this compound standard solution onto the baseline of the TLC plate using a capillary tube.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action until it nears the top.

-

Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp. This compound will appear as a distinct spot.

-

Identification: Compare the retention factor (Rf) value and the color of the spot from the extract with that of the this compound standard. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Mass Spectrometry (MS) for Structural Confirmation

Objective: To confirm the identity of this compound by determining its molecular weight and fragmentation pattern.

Instrumentation:

-

A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS or GC-MS).

Protocol:

-

Introduce the purified this compound sample into the mass spectrometer.

-

Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI).

-

Analyze the mass-to-charge ratio (m/z) of the molecular ion. The expected molecular weight of this compound (C15H10O5) is approximately 270.24 g/mol .

-

Induce fragmentation of the molecular ion and analyze the resulting fragment ions (MS/MS). The fragmentation pattern provides structural information that can be compared to known spectra of this compound for confirmation. Common fragments of emodin are observed at m/z 242, 214, and 213, corresponding to the loss of CO, CO, and CHO respectively.[12]

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.

Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key mechanisms involves the intrinsic or mitochondrial pathway.

This compound-Induced Apoptosis Pathway

Caption: this compound induces apoptosis via the mitochondrial pathway.

This pathway is initiated by an increase in reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This, in turn, causes the release of cytochrome c from the mitochondria into the cytoplasm, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[13][14]

Anti-inflammatory Effects via NF-κB Pathway Inhibition

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Inhibition of NF-κB Signaling by this compound

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[11][15]

Conclusion

This compound is a promising natural compound with a diverse and potent pharmacological profile. Its widespread distribution in the plant kingdom, particularly in the Polygonaceae and Fabaceae families, as well as its presence in some fungi and lichens, makes it an accessible target for natural product research. The quantitative data presented, along with the detailed analytical protocols, provide a solid foundation for researchers to explore and harness the therapeutic potential of this compound. Furthermore, the elucidation of its mechanisms of action, particularly its role in inducing apoptosis and inhibiting inflammatory pathways, opens up new avenues for the development of novel drugs for a range of diseases, including cancer and inflammatory disorders. This technical guide serves as a comprehensive resource to facilitate further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated analysis of potential pathways by which aloe-emodin induces the apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Genome-based cluster deletion reveals an endocrocin biosynthetic pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Compounds Produced by Strains of Penicillium and Talaromyces of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. Anthraquinones in the biosynthesis of sterigmatocystin by Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Apoptosis Induced by Emodin and Related Regulatory Mechanisms in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rheoemodin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheoemodin, an anthraquinone derivative found predominantly in the roots and rhizomes of medicinal plants such as Rheum palmatum (rhubarb), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Understanding the intricate biosynthetic pathway of this valuable secondary metabolite is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound in plants, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, plant biochemistry, and drug development.

The Core Biosynthetic Pathway: From Primary Metabolites to the Anthraquinone Scaffold

The biosynthesis of this compound originates from primary metabolism, utilizing precursors from the shikimate and polyketide pathways. The core anthraquinone structure is assembled through a series of enzymatic reactions catalyzed by a type III polyketide synthase (PKS).

Precursor Supply: Acetyl-CoA and Malonyl-CoA

The biosynthesis of the polyketide chain that forms the backbone of this compound is dependent on the availability of acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. Acetyl-CoA is a central metabolite derived from glycolysis and fatty acid oxidation. Malonyl-CoA is primarily synthesized from acetyl-CoA by the action of acetyl-CoA carboxylase (ACC).

The Key Enzyme: Octaketide Synthase (OKS)

The central step in the formation of the anthraquinone skeleton is the iterative condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA, a reaction catalyzed by Octaketide Synthase (OKS) , a type III polyketide synthase. While a specific OKS has been functionally characterized from Polygonum cuspidatum and shown to produce emodin when expressed in Arabidopsis thaliana, the orthologous enzyme in Rheum palmatum is strongly suggested to be an Aloesone Synthase (ALS) . Comparative sequence analyses indicate that RpALS shares key amino acid residues with functionally verified OKS enzymes.[1] The product of this reaction is a linear octaketide chain.

The overall reaction catalyzed by OKS is:

Acetyl-CoA + 7 Malonyl-CoA → Octaketide-CoA + 7 CO₂ + 8 CoA

Cyclization and Aromatization to form Atrochrysone and Emodin Anthrone

The highly unstable linear octaketide undergoes a series of intramolecular aldol condensations and cyclizations to form the tricyclic anthraquinone core. This process is thought to proceed through the key intermediate atrochrysone .[2] Subsequent dehydration of atrochrysone leads to the formation of emodin anthrone . While it has been proposed that these cyclization and dehydration steps might occur spontaneously, the involvement of specific cyclase and dehydratase enzymes in planta cannot be ruled out and represents an area for further investigation.

Tailoring Steps: The Path to this compound

Following the formation of the core anthraquinone structure, a series of tailoring reactions, including oxidation, methylation, and glycosylation, are required to produce the final this compound molecule.

Oxidation of Emodin Anthrone to Emodin

Emodin anthrone is oxidized to form emodin , a central precursor in the biosynthesis of many anthraquinones. This oxidation step is likely catalyzed by a monooxygenase or a dehydrogenase, although the specific enzyme responsible for this conversion in Rheum palmatum has not yet been definitively identified.

Glycosylation of Emodin

This compound is an emodin glycoside. The attachment of a sugar moiety to the emodin backbone is catalyzed by a UDP-dependent glycosyltransferase (UGT) . A glucosyltransferase, RpUGT1 , has been isolated from Rheum palmatum and shown to glucosylate emodin to produce emodin-6-O-glucoside.[3][4] Whether this or another UGT is responsible for the specific glycosylation pattern of this compound requires further study.

Quantitative Data

The following table summarizes the available quantitative data for enzymes involved in or related to the this compound biosynthesis pathway. It is important to note that specific kinetic data for the key enzymes from Rheum palmatum are limited.

| Enzyme | Source Organism | Substrate | KM (µM) | kcat (min-1) | Reference |

| Chalcone Synthase 1 (CHS1) | Rheum palmatum | 4-Coumaroyl-CoA | 61.1 | 1.12 | [5] |

| Chalcone Synthase 2 (CHS2) | Rheum palmatum | 4-Coumaroyl-CoA | 36.1 | 0.79 | [5] |

| Benzalacetone Synthase (BAS) | Rheum palmatum | 4-Coumaroyl-CoA | - | 1.79 | [6] |

| RpUGT1 (Glucosyltransferase) | Rheum palmatum | Emodin | ~220 | - | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of the specific enzymes in the this compound pathway are not yet fully established. However, based on studies of related enzymes, the following general methodologies can be applied.

Heterologous Expression and Purification of Polyketide Synthases

-

Cloning: The open reading frame (ORF) of the candidate OKS/ALS gene from Rheum palmatum cDNA is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The expressed protein, typically with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity of the protein is assessed by SDS-PAGE.

In Vitro Octaketide Synthase (OKS) Activity Assay

-

Reaction Mixture: A typical assay mixture contains the purified OKS enzyme, the starter substrate acetyl-CoA, the extender substrate malonyl-CoA, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: The reaction is terminated, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the octaketide products.

Emodin O-Methyltransferase and Glycosyltransferase Assays

-

Enzyme Source: Enzymes can be obtained from crude protein extracts of Rheum palmatum tissues or through heterologous expression and purification as described for PKS.

-

Substrates: The assays utilize emodin as the acceptor substrate and S-adenosylmethionine (SAM) as the methyl donor for O-methyltransferases, or a UDP-sugar (e.g., UDP-glucose) as the sugar donor for glycosyltransferases.

-

Product Detection: The formation of methylated or glycosylated emodin derivatives is monitored by HPLC or LC-MS.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound in plants.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of biosynthetic enzymes.

Regulatory Mechanisms

The biosynthesis of anthraquinones, including this compound, is tightly regulated at the transcriptional level. While the specific signaling pathways that control this compound production are not fully elucidated, evidence points to the involvement of various transcription factors and phytohormones.

-

Transcription Factors: MYB transcription factors have been implicated in the regulation of anthraquinone biosynthesis in Rheum species. These transcription factors can bind to the promoter regions of biosynthetic genes, thereby activating or repressing their expression.

-

Phytohormones: Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to be involved in plant defense responses and can induce the production of secondary metabolites. It is plausible that these signaling molecules also play a role in regulating this compound biosynthesis.

Further research is needed to unravel the precise regulatory network controlling the tissue-specific and environmentally induced accumulation of this compound.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of this compound in plants. The identification of octaketide synthase as the key enzyme for anthraquinone scaffold formation provides a solid foundation for further research. However, several knowledge gaps remain. Future research should focus on:

-

Functional Characterization of Rheum palmatum Enzymes: Definitive functional characterization and kinetic analysis of the specific OKS/ALS, cyclases, oxidases, and glycosyltransferases from Rheum palmatum are essential.

-

Identification of Missing Enzymes: The enzymes responsible for the cyclization of the octaketide chain and the oxidation of emodin anthrone need to be identified and characterized.

-

Elucidation of Regulatory Networks: A deeper understanding of the signaling pathways and transcription factors that specifically regulate this compound biosynthesis is required.

-

Metabolic Engineering: With a complete understanding of the pathway, metabolic engineering strategies can be employed in microbial or plant systems to enhance the production of this compound for pharmaceutical applications.

The continued investigation into the biosynthesis of this important medicinal compound holds great promise for its sustainable production and the development of novel therapeutic agents.

References

- 1. Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure function analysis of benzalacetone synthase from Rheum palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of a novel glucosyltransferase involved in production of emodin-6-O-glucoside and rhaponticin in Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

The Chemical Architecture of Rheoemodin: A Technical Guide

Introduction

Rheoemodin, an anthraquinone derivative, is a naturally occurring compound predominantly found in the roots and rhizomes of medicinal plants such as Rheum species (rhubarb). Structurally related to emodin, it has garnered significant interest within the scientific community for its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, designed for researchers, scientists, and professionals in the field of drug development. The document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and characterization, and visualizes key experimental and biological pathways.

Chemical Structure and Physicochemical Properties

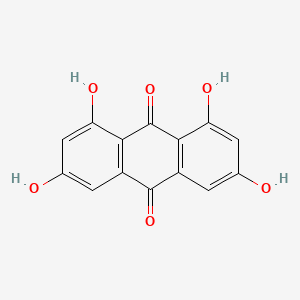

This compound is classified as a 1,3,6,8-tetrahydroxyanthraquinone. Its core structure is a tricyclic aromatic system characteristic of anthraquinones, with hydroxyl groups substituted at the 1, 3, 6, and 8 positions.

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,3,6,8-tetrahydroxyanthracene-9,10-dione | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C₁₄H₈O₆ | [1] |

| Molecular Weight | 272.21 g/mol | [1] |

| Exact Mass | 272.0321 u | [1] |

| Elemental Analysis | C: 61.77%, H: 2.96%, O: 35.26% | [1] |

| CAS Number | 52940-12-2 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Stereochemistry

The chemical structure of this compound is planar and symmetrical. It does not contain any chiral centers (a carbon atom attached to four different types of atoms or groups of atoms). Due to the absence of stereocenters and the presence of a plane of symmetry, this compound is an achiral molecule. Consequently, it does not exhibit enantiomerism or diastereomerism and does not rotate plane-polarized light.

Spectroscopic Data for Structural Elucidation

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of anthraquinones is characterized by absorption bands that arise from π → π* electronic transitions within the conjugated aromatic system.

| Wavelength (λmax) | Solvent | Reference |

| 222 nm, 253 nm, 289 nm, 437 nm | Methanol |

Note: Data presented is for Emodin as a representative anthraquinone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for anthraquinones like this compound are expected to include:

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3400 cm⁻¹ (broad) | O-H stretching (phenolic hydroxyl groups) | [2] |

| ~1664 cm⁻¹ (strong) | C=O stretching (quinone carbonyl) | [2] |

| ~1600-1450 cm⁻¹ | C=C stretching (aromatic ring) | [2] |

| ~1273 cm⁻¹ | C-O stretching (phenolic) | [2] |

Note: Data presented is for Emodin as a representative anthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. Below are the expected ¹H and ¹³C NMR chemical shifts for a this compound-like structure, based on data for related compounds.

¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~6.5 | d |

| H-4 | ~7.1 | d |

| H-5 | ~7.2 | d |

| H-7 | ~6.6 | d |

| OH-1, OH-8 | ~12.0 | s (br) |

| OH-3, OH-6 | ~11.0 | s (br) |

Note: Predicted data based on the structure and known values for similar anthraquinones.

¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-8 | ~164 |

| C-2, C-7 | ~108 |

| C-3, C-6 | ~165 |

| C-4, C-5 | ~109 |

| C-4a, C-9a | ~133 |

| C-8a, C-10a | ~110 |

| C-9, C-10 (C=O) | ~182, ~190 |

Note: Predicted data based on the structure and known values for similar anthraquinones.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound (C₁₄H₈O₆), the expected mass-to-charge ratio ([M-H]⁻) in negative ion mode would be approximately 271.02.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and isolation of anthraquinones, including this compound, from the rhizomes of Rheum species.

Caption: General workflow for the isolation of this compound.

Structural Elucidation Methodologies

-

UV-Visible Spectroscopy : A solution of the purified compound is prepared in a suitable solvent (e.g., methanol or ethanol). The absorbance is measured over a wavelength range of 200-800 nm to identify the absorption maxima (λmax), which are characteristic of the anthraquinone chromophore.

-

Infrared (IR) Spectroscopy : The sample is prepared as a KBr pellet or a Nujol mull. The IR spectrum is recorded (typically from 4000 to 400 cm⁻¹) to identify the characteristic absorption bands of the functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY, HSQC, HMBC) experiments are performed to determine the connectivity of protons and carbons, providing a complete structural assignment.

-

Mass Spectrometry (MS) : A small amount of the sample is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula.

-

X-ray Crystallography : Single crystals of this compound are grown from a suitable solvent. The crystal is mounted on a diffractometer and exposed to an X-ray beam. The resulting diffraction pattern is analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous confirmation of the structure.

Biological Signaling Pathways

This compound has been reported to exert its biological effects, in part, by modulating key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[1]

Caption: this compound's inhibitory effect on NF-κB and MAPK pathways.

This compound is an achiral, polyhydroxylated anthraquinone with a well-defined chemical structure. While specific experimental data for some of its physicochemical and spectroscopic properties are sparse in publicly accessible literature, its structural identity can be confidently established through a combination of standard analytical techniques. The protocols and representative data provided in this guide offer a solid foundation for researchers engaged in the study of this compound and related natural products. Its documented interaction with critical signaling pathways underscores its potential as a lead compound in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rheoemodin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheoemodin, an anthraquinone derivative predominantly found in the roots and rhizomes of Rheum species, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details its engagement with key cellular signaling pathways, and outlines relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, systematically named 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione, is a naturally occurring anthraquinone. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | N/A |

| Synonyms | Aloe-emodin | N/A |

| Chemical Formula | C₁₅H₁₀O₅ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| Melting Point | 223-224 °C | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

Solubility

This compound exhibits limited solubility in water and non-polar solvents, with better solubility in organic solvents.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. The following sections provide an overview of its characteristic spectral features.

UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on the structure, the following peaks are predicted:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3300-3500 (broad) |

| C-H (aromatic) | ~3000-3100 |

| C=O (quinone) | ~1620-1680 |

| C=C (aromatic) | ~1450-1600 |

| C-O (hydroxyl) | ~1000-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. The expected chemical shifts are summarized below.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.9-12.1 (s, 2H, -OH)

-

δ 7.0-7.8 (m, 5H, Ar-H)

-

δ 4.6 (s, 2H, -CH₂OH)

-

δ 5.5 (t, 1H, -CH₂OH)

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 190-180 (C=O)

-

δ 165-160 (C-OH)

-

δ 150-110 (Ar-C)

-

δ 60-55 (-CH₂OH)

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. This compound has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation of key MAPK members, such as ERK, JNK, and p38, thereby influencing downstream cellular events.

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

Extraction and Isolation of this compound from Rheum palmatum

This protocol outlines a general procedure for the extraction and isolation of this compound.

Caption: Experimental workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material: Dried roots of Rheum palmatum are ground into a fine powder.

-

Extraction: The powdered material is subjected to Soxhlet extraction with 80% ethanol for 6-8 hours.[4][5]

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[6][7]

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) and incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[6]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

This protocol is employed to investigate the effect of this compound on the protein expression levels in the NF-κB pathway.[8][9]

Methodology:

-

Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant biological activities. This guide provides essential data on its physical and chemical properties, offering a valuable resource for researchers. The detailed experimental protocols and signaling pathway diagrams serve as a practical foundation for further investigation into its therapeutic potential. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Rhein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of rhein, an active anthraquinone compound found in several medicinal plants. This document summarizes quantitative data, details experimental protocols for key antioxidant assays, and illustrates the molecular signaling pathways involved in rhein's antioxidant effects.

Quantitative Antioxidant Activity of Rhein

Rhein has demonstrated notable antioxidant properties through various in vitro assays. The following table summarizes the available quantitative data on its radical scavenging and inhibitory activities.

| Assay Type | Target Radical/Species | IC50 Value (Concentration for 50% Inhibition) | Reference |

| Superoxide Anion Scavenging (FMLP-induced) | Superoxide Anion (O₂⁻) | 2 x 10⁻⁵ M (20 µM) | |

| Superoxide Anion Scavenging (A23186-induced) | Superoxide Anion (O₂⁻) | 10⁻⁵ M (10 µM) | |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Data for rhein derivatives available, suggesting potent activity. For example, a rhein-nitroxide derivative (compound 4b) showed an IC50 of 0.51 ± 0.09 mM. | |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) | Data for rhein derivatives available, indicating strong scavenging potential. The same rhein-nitroxide derivative (compound 4b) exhibited an IC50 of 0.12 ± 0.03 mM. |

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies for the principal assays used to evaluate the antioxidant activity of rhein are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

Rhein (dissolved in a suitable solvent like DMSO or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Rhein Solutions: Prepare a stock solution of rhein and make serial dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each rhein dilution to the wells. Add an equal volume of the DPPH solution to each well.

-

Control and Blank:

-

Control: Contains the solvent and the DPPH solution (without rhein).

-

Blank: Contains the solvent and the sample solution (without DPPH) to account for any absorbance of the sample itself.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of rhein. The IC50 is the concentration of rhein that causes 50% scavenging of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

Rhein (dissolved in a suitable solvent)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

-

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Rhein Solutions: Prepare a stock solution of rhein and make serial dilutions.

-

Reaction Mixture: Add a small volume of each rhein dilution to a larger volume of the diluted ABTS•+ solution.

-

Control and Blank:

-

Control: Contains the solvent and the diluted ABTS•+ solution.

-

Blank: Contains the solvent and the sample solution.

-

-

Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

IC50 Determination: The IC50 value is determined from a plot of scavenging percentage against the concentration of rhein.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay determines the ability of an antioxidant to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan product.

Materials:

-

Rhein (dissolved in a suitable solvent)

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer

-

Positive control (e.g., Quercetin, Superoxide dismutase)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl), prepare a reaction mixture containing NBT and NADH.

-

Addition of Rhein: Add different concentrations of rhein to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding PMS. PMS mediates the reduction of NBT by NADH, generating superoxide radicals in the process.

-

Control and Blank:

-

Control: Contains all reagents except rhein.

-

Blank: Contains all reagents except PMS.

-

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Visualizing Methodologies and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways modulated by rhein.

Rhein exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular antioxidant response.

Rhein can activate the Nrf2 signaling pathway, a crucial regulator of cellular defense against oxidative stress. By interacting with Keap1, rhein prevents the degradation of Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of various antioxidant and cytoprotective genes.

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Rhein has been shown to modulate this pathway, which can influence the expression of downstream antioxidant proteins and contribute to cellular protection against oxidative damage.

NF-κB is a transcription factor that plays a central role in inflammatory responses and the expression of genes involved in oxidative stress. Rhein has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines and mitigating oxidative damage.

Conclusion

Rhein exhibits significant in vitro antioxidant activity, acting through both direct radical scavenging mechanisms and the modulation of key cellular signaling pathways, including Keap1-Nrf2, PI3K/Akt, and NF-κB. The provided experimental protocols offer a framework for the consistent evaluation of rhein's antioxidant potential. Further research to elucidate the precise IC50 values of rhein in standard antioxidant assays and to further unravel its complex interactions with cellular signaling networks will be invaluable for its development as a potential therapeutic agent for conditions associated with oxidative stress.

The Core Mechanism of Rheoemodin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheoemodin, an anthraquinone compound also known as emodin, is a natural product found in the roots and rhizomes of various plants, including Rheum palmatum (rhubarb), Polygonum cuspidatum, and Aloe vera. It has garnered significant attention in oncological research due to its demonstrated anti-cancer properties across a spectrum of malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics. This document will delve into the core mechanisms of this compound's action, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and detailed protocols for key experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex molecular interactions.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The anti-cancer efficacy of this compound has been quantified in numerous studies. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) values in various cancer cell lines, and the modulation of key proteins involved in apoptosis and the cell cycle.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 50-100 | 24 | [1] |

| Breast Cancer | Bcap-37 | ~40 | Not Specified | |

| Breast Cancer | ZR-75-30 | ~40 | Not Specified | |

| Lung Cancer | A549 | Not Specified | Not Specified | |

| Pancreatic Cancer | SW1990 | 10-40 | 48 | [2] |

| Oral Squamous Cell Carcinoma | SCC15 | 60.90 | 48 | [3] |

Table 2: this compound-Induced Modulation of Apoptosis-Related Proteins

| Cell Line | Protein | Change in Expression | Method of Detection | Reference |

| A549 (Lung) | Cytochrome c | Pronounced Release | Not Specified | |

| A549 (Lung) | Caspase-2 | Activation | Not Specified | |

| A549 (Lung) | Caspase-3 | Activation | Not Specified | |

| A549 (Lung) | Caspase-9 | Activation | Not Specified | |

| A549 (Lung) | Bcl-2 | Decrease (mitochondrial) | Not Specified | |

| A549 (Lung) | Bax | Increase (mitochondrial) | Not Specified | |

| Bcap-37 (Breast) | Bcl-2 | Reduced Level | Western Blot | |

| Bcap-37 (Breast) | Cleaved Caspase-3 | Increased Level | Western Blot | |

| Bcap-37 (Breast) | PARP | Increased Level | Western Blot | |

| Bcap-37 (Breast) | p53 | Increased Level | Western Blot | |

| Bcap-37 (Breast) | Bax | Increased Level | Western Blot | |

| ZR-75-30 (Breast) | Bcl-2 | Reduced Level | Western Blot | |

| ZR-75-30 (Breast) | Cleaved Caspase-3 | Increased Level | Western Blot | |

| ZR-75-30 (Breast) | PARP | Increased Level | Western Blot | |

| ZR-75-30 (Breast) | p53 | Increased Level | Western Blot | |

| ZR-75-30 (Breast) | Bax | Increased Level | Western Blot | |

| SW1990/GZ (Pancreatic) | Bcl-2 | Down-regulation | Western Blot | [4] |

| SW1990/GZ (Pancreatic) | Survivin | Down-regulation | Western Blot | [4] |

Table 3: this compound-Induced Modulation of Cell Cycle-Related Proteins

| Cell Line | Protein | Change in Expression | Method of Detection | Reference |

| LNCaP (Prostate) | p21CIP | Increased | Western Blot | [5] |

| LNCaP (Prostate) | Retinoblastoma protein (Rb) | Not Specified | Western Blot | [5] |

| LNCaP (Prostate) | CDK2/4 | Not Specified | Western Blot | [5] |

| HepaRG (Liver) | p21 | Increased | Not Specified | [5] |

| HepaRG (Liver) | Cyclin E | Increased | Not Specified | [5] |

| HepaRG (Liver) | Cyclin A | Significantly Decreased | Not Specified | [5] |

| HepaRG (Liver) | CDK2 | Significantly Decreased | Not Specified | [5] |

| BEL-7402 (Hepatocellular) | c-Myc | Decreased | Real-time PCR | [6] |

| U2OS (Osteosarcoma) | p53 | Dose-dependent Inhibition | Not Specified | [7] |

| U2OS (Osteosarcoma) | p21 | Dose-dependent Inhibition | Not Specified | [7] |

| U2OS (Osteosarcoma) | Cdk2 | Decreased (at 10 µM) | Not Specified | [7] |

| U2OS (Osteosarcoma) | E2F | Decreased (at 10 µM) | Not Specified | [7] |

| U2OS (Osteosarcoma) | Cdk1 | Decreased (at 10 µM) | Not Specified | [7] |

| U2OS (Osteosarcoma) | RB | Increased (at 10 µM) | Not Specified | [7] |

Core Mechanisms of Action

This compound's anti-cancer activity is multi-faceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key events in this compound-induced apoptosis include:

-

Generation of Reactive Oxygen Species (ROS): this compound can induce oxidative stress within cancer cells, leading to the generation of ROS. This acts as an upstream signal for apoptosis.

-

Mitochondrial Dysfunction: The increase in ROS disrupts the mitochondrial membrane potential (Δψm), leading to the release of cytochrome c from the mitochondria into the cytosol.

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis. It increases the level of mitochondrial Bax while decreasing mitochondrial Bcl-2.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[3] this compound treatment leads to increased expression of cleaved caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.

-

Upregulation of p53: this compound can increase the expression of the tumor suppressor protein p53, which plays a central role in apoptosis induction.

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, primarily the G1 and S phases. This prevents cancer cells from replicating their DNA and dividing.

Key mechanisms of this compound-induced cell cycle arrest include:

-

G1 Phase Arrest: In prostate cancer cells (LNCaP), this compound increases the percentage of cells in the G1 phase and decreases the percentage in the S phase.[5] This is associated with increased expression of the cyclin-dependent kinase (CDK) inhibitor p21CIP.[5]

-

S Phase Arrest: In hepatocellular carcinoma cells (BEL-7402) and HepaRG cells, this compound induces S-phase arrest.[5][6] This is accompanied by a decrease in the expression of the oncogene c-Myc and alterations in the levels of cyclins and CDKs that regulate the S phase, such as increased cyclin E and decreased cyclin A and CDK2.[5][6]

-

Modulation of Cell Cycle Regulatory Proteins: this compound influences the expression of key cell cycle proteins, including p21, p53, cyclins (A, D1, E), CDKs (2, 4), and the retinoblastoma protein (Rb).[5][7] For instance, in osteosarcoma cells, this compound can decrease the expression of Cdk2, E2F, and Cdk1, while increasing Rb expression.[7]

Modulation of Signaling Pathways

This compound exerts its anti-cancer effects by targeting several critical intracellular signaling pathways that are frequently hyperactivated in cancer, promoting cell survival, proliferation, and metastasis.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway.

-

Mechanism of Inhibition: this compound-mediated oxidative injury can antagonize the cytoprotective effects of Akt signaling. It has been observed to decrease the phosphorylation of Akt, thereby inactivating it. Some studies suggest that emodin can inhibit components of the PI3K pathway, which in turn affects Akt activity.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.

-

Mechanism of Inhibition: this compound can inactivate ERK signaling in cancer cells. This inactivation is often linked to the induction of ROS.

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is common in many cancers.

-

Mechanism of Inhibition: this compound has been shown to down-regulate the NF-κB signaling pathway.[2][4] This inhibition can sensitize cancer cells to chemotherapy.[4] By suppressing NF-κB, this compound can also reduce the expression of its downstream target genes involved in metastasis, such as matrix metalloproteinase-9 (MMP-9).[2]

Anti-Metastatic Effects

This compound has also demonstrated the ability to inhibit the invasion and metastasis of cancer cells.

-

Mechanism: The anti-metastatic effect of this compound is linked to its ability to down-regulate NF-κB and its target gene MMP-9, a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (emodin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of proteins in the PI3K/Akt signaling pathway following this compound treatment.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., total Akt, phospho-Akt). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Materials:

-

Cancer cell lysates (treated and untreated with this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-total Akt, anti-phospho-Akt (Ser473), anti-PI3K)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Signaling Pathway Diagrams

Caption: this compound-induced apoptosis pathway.

Caption: this compound-induced cell cycle arrest.

Caption: this compound's inhibitory effects on key signaling pathways.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating this compound's mechanism.

Conclusion

This compound exhibits significant anti-cancer potential through a multi-pronged mechanism of action. By inducing apoptosis, causing cell cycle arrest, and inhibiting critical pro-survival signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, this compound effectively curtails the growth and proliferation of cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound. The visualization of the intricate signaling networks and experimental workflows aims to enhance the understanding of its molecular targets and guide future drug development efforts. Further investigations are warranted to fully elucidate the clinical potential of this compound as a standalone or adjuvant therapy in the treatment of various cancers.

References

- 1. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

The Anti-inflammatory Properties of Rheoemodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheoemodin, an anthraquinone compound also known as emodin, is a natural product found in the roots and rhizomes of several medicinal plants, including Rheum palmatum (rhubarb) and Polygonum cuspidatum. Traditionally used in herbal medicine for its purgative effects, modern scientific investigation has unveiled a broader spectrum of pharmacological activities, most notably its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades implicated in the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound has been shown to effectively suppress NF-κB activation.

Mechanism of Inhibition:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound intervenes in this pathway by:

-

Inhibiting IKK activity: this compound has been observed to inhibit the phosphorylation of IKKα and IKKγ, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1]

-

Preventing IκBα degradation: By inhibiting IKK, this compound stabilizes the IκBα protein, keeping NF-κB in its inactive state in the cytoplasm.[1]

-

Blocking p65 nuclear translocation: Consequently, the nuclear translocation of the active p65 subunit of NF-κB is significantly reduced in the presence of this compound.[1]

Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. This compound has been demonstrated to suppress the activation of these key kinases.

Mechanism of Inhibition:

Upon inflammatory stimulation, upstream kinases activate p38, ERK, and JNK through phosphorylation. These activated MAPKs then phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes. This compound interferes with this cascade by inhibiting the phosphorylation of p38, ERK, and JNK in a dose-dependent manner. This inhibitory action contributes to the overall reduction in the production of pro-inflammatory cytokines and enzymes.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

Mechanism of Inhibition: